

Application Notes: Induction of IgE Response in Mice using OVA Peptide (323-339)

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Compound of Interest

Compound Name: OVA Peptide (323-339)

Cat. No.: B13384289

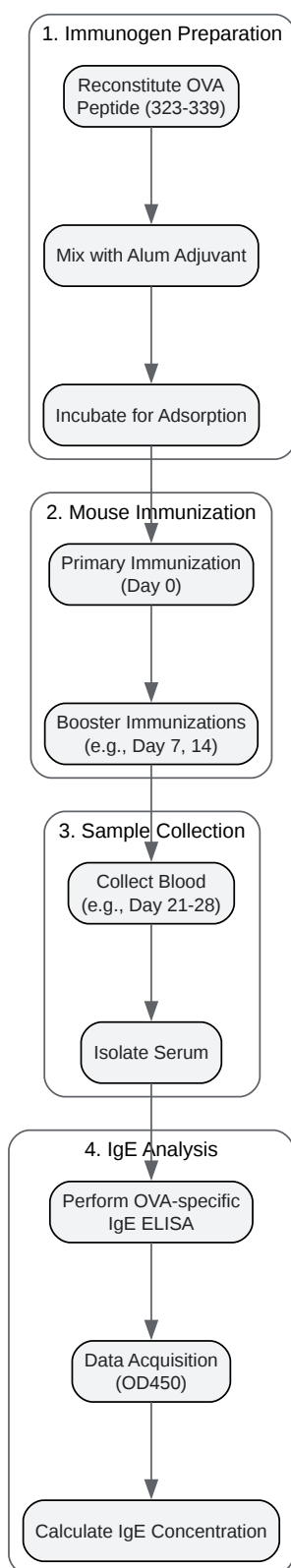
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Introduction

Ovalbumin (OVA) peptide 323-339 is a well-characterized immunodominant T-cell and B-cell epitope of the full chicken egg albumin protein.^{[1][2]} In allergology and immunology research, it serves as a critical tool for studying the mechanisms of Type I hypersensitivity reactions. Immunization of susceptible mouse strains, such as BALB/c, with **OVA peptide (323-339)** in conjunction with an appropriate adjuvant like Aluminum Hydroxide (Alum), effectively induces a T-helper 2 (Th2)-biased immune response.^{[1][3]} This response is characterized by the production of specific cytokines, such as IL-4 and IL-13, which are essential for driving B-cell class switching to produce antigen-specific Immunoglobulin E (IgE), the hallmark antibody of allergic responses.^{[4][5][6]} These application notes provide detailed protocols for using **OVA peptide (323-339)** to sensitize mice and measure the subsequent IgE response.

Key Experimental Workflow

The overall process involves preparing the immunogen, immunizing the animals according to a set schedule, collecting serum, and quantifying the specific IgE levels using an Enzyme-Linked Immunosorbent Assay (ELISA).



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Caption: Experimental workflow for IgE induction and measurement.

Protocols

Protocol 1: Preparation of OVA Peptide (323-339)-Alum Immunogen

This protocol describes how to prepare the peptide-adjuvant complex for immunization. Alum is used to promote a Th2-type immune response.^[7]

Materials:

- **OVA Peptide (323-339)**, lyophilized powder
- Sterile, endotoxin-free Phosphate Buffered Saline (PBS), pH 7.4
- Alum Adjuvant (e.g., Aluminum Hydroxide Gel)
- Sterile polypropylene tubes

Procedure:

- **Reconstitute Peptide:** Aseptically reconstitute the lyophilized **OVA peptide (323-339)** in sterile PBS to a stock concentration of 1 mg/mL. Vortex gently to ensure it is fully dissolved.
- **Prepare Final Volume:** In a sterile polypropylene tube, prepare the required volume for the entire cohort of mice. For each mouse, you will typically need 100-200 µL of the final suspension.
- **Combine Peptide and Adjuvant:** Add the appropriate amount of peptide stock solution to the Alum adjuvant. A common ratio is to mix the components 1:1 by volume.^[7] Refer to Table 1 for recommended doses.
- **Adsorption:** Mix the peptide-alum suspension gently by inversion or on a rotator at 4°C for 30-60 minutes to allow the peptide to adsorb to the alum gel.^[7]
- **Final Formulation:** Bring the final volume to the desired concentration with sterile PBS. The final suspension should be kept on ice until injection. Vortex gently immediately before drawing into the syringe for each injection.

Protocol 2: Mouse Immunization

This protocol outlines a typical immunization schedule for inducing an IgE response in BALB/c mice.

Materials:

- Prepared **OVA Peptide (323-339)**-Alum Immunogen
- BALB/c mice (female, 6-8 weeks old)
- Sterile 1 mL syringes with 25-27 gauge needles

Procedure:

- Primary Immunization (Day 0): Inject each mouse intraperitoneally (i.p.) with 100-200 μ L of the prepared immunogen. Refer to Table 1 for dosing.
- Booster Immunizations (Day 7 and 14): Repeat the i.p. injection on days 7 and 14 with the same dose of the freshly prepared or properly stored immunogen.[\[3\]](#)[\[8\]](#)
- Monitoring: Monitor the health of the animals regularly according to institutional guidelines.
- Serum Collection: Blood can be collected for serum analysis 7-14 days after the final booster (e.g., on Day 21 or 28).

Table 1: Example Immunization Parameters

Parameter	Example Value	Reference
Mouse Strain	BALB/c	[1] [9]
Peptide Dose per Mouse	25 - 100 μ g	[3] [8] [10]
Adjuvant (Alum) Dose per Mouse	300 μ g - 1 mg	[3] [8] [10]
Route of Administration	Intraperitoneal (i.p.)	[3] [8] [10]
Injection Volume	100 - 200 μ L	[7]

| [Schedule](#) | Injections on Day 0, 7, 14 | [\[3\]](#)[\[8\]](#) |

Protocol 3: Measurement of OVA-Specific IgE by Capture ELISA

This method is designed to specifically measure IgE antibodies against OVA, avoiding interference from other more abundant isotypes like IgG.[\[11\]](#)[\[12\]](#)

Materials:

- Anti-Mouse IgE monoclonal antibody (for coating)
- Mouse serum samples
- Recombinant Mouse IgE standard
- Biotinylated-OVA
- Streptavidin-HRP
- TMB Substrate Solution
- Stop Solution (e.g., 2N H₂SO₄)
- 96-well ELISA plates
- Wash Buffer (PBS with 0.05% Tween-20)
- Dilution/Blocking Buffer (e.g., PBS with 1% BSA)

Procedure:

- Plate Coating: Coat a 96-well plate with anti-mouse IgE antibody (e.g., 1-2 µg/mL in PBS) and incubate overnight at 4°C.
- Blocking: Wash the plate 3 times with Wash Buffer. Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

- **Add Standards and Samples:** Wash the plate. Prepare a standard curve using the recombinant mouse IgE (e.g., from 100 ng/mL down to 1.56 ng/mL).[\[12\]](#) Dilute mouse serum samples (start with a 1:10 or 1:20 dilution in Blocking Buffer).[\[11\]](#) Add 100 µL of standards and diluted samples to the appropriate wells and incubate for 2 hours at room temperature.
- **Add Biotinylated-OVA:** Wash the plate. Add 100 µL of biotinylated-OVA (at a pre-optimized concentration) to each well and incubate for 1-2 hours at room temperature. This step ensures that only captured IgE which is specific to OVA will be detected.[\[11\]](#)
- **Add Streptavidin-HRP:** Wash the plate. Add 100 µL of Streptavidin-HRP diluted in Blocking Buffer and incubate for 1 hour at room temperature.
- **Develop and Read:** Wash the plate. Add 100 µL of TMB Substrate. Allow the color to develop in the dark (typically 15-30 minutes). Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm on a microplate reader.
- **Analysis:** Calculate the concentration of OVA-specific IgE in the samples by interpolating their absorbance values from the standard curve.

Table 2: Typical Reagent Concentrations for OVA-Specific IgE ELISA

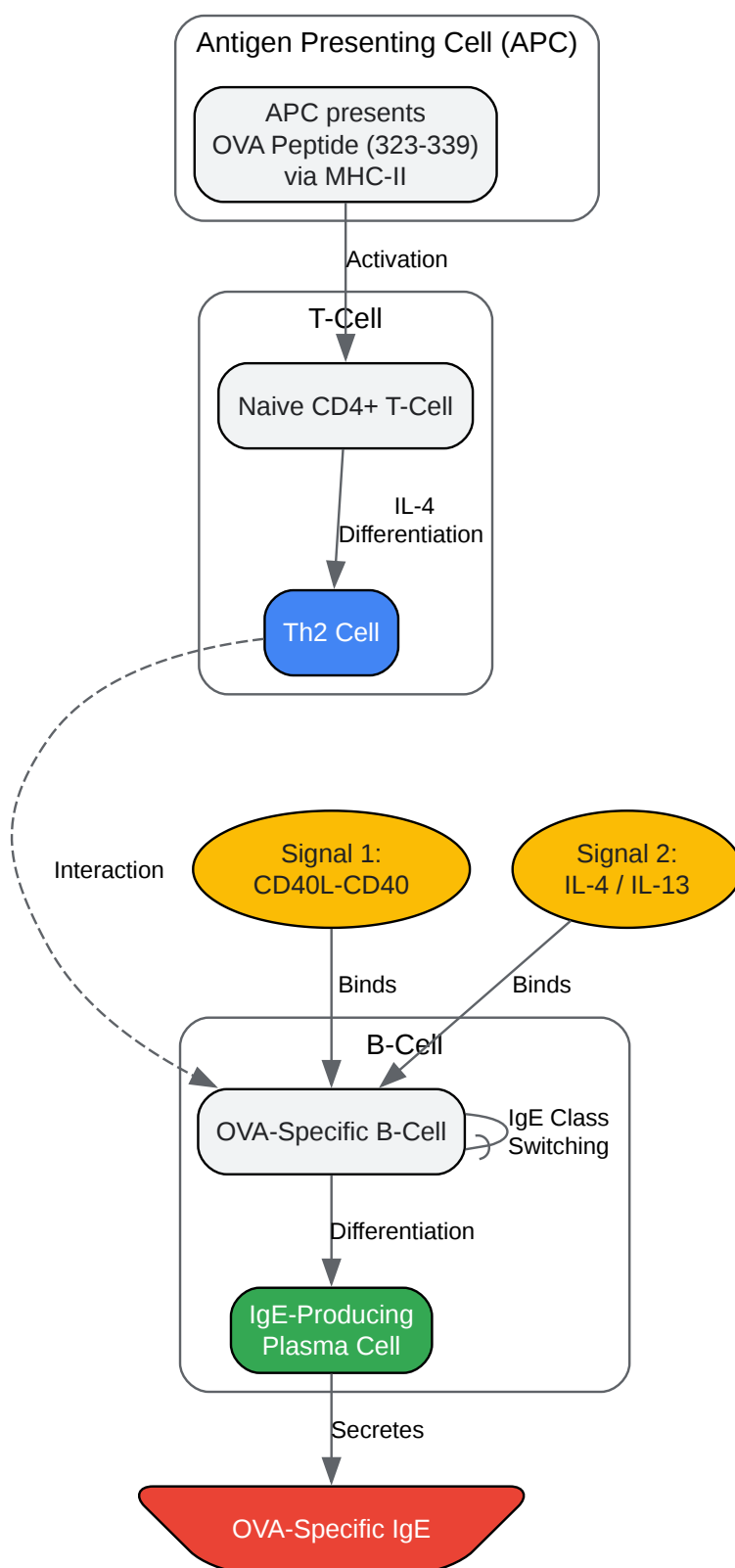
Reagent	Typical Concentration/Dilution	Reference
Anti-Mouse IgE Coating Ab	1-2 µg/mL	General Protocol
Serum Sample Dilution	Start at 1:10	[11]
IgE Standard Curve Range	1.56 - 100 ng/mL	[12]
Biotinylated-OVA	Varies; follow manufacturer's data	[11]

| Streptavidin-HRP | 1:1000 - 1:10,000 | General Protocol |

Mechanism of Th2-Mediated IgE Production

The induction of an IgE response is a multi-step process orchestrated by Th2 cells. The **OVA peptide (323-339)** is key to initiating this pathway.

- Antigen Presentation: Antigen-presenting cells (APCs), such as dendritic cells, take up the OVA peptide and present it on their MHC class II molecules to naive CD4+ T-cells.[5]
- Th2 Differentiation: In the presence of cytokines like IL-4, the naive T-cells differentiate into allergen-specific Th2 cells.[6][13]
- B-Cell Activation: The activated Th2 cell provides two crucial signals to an OVA-specific B-cell that has also processed the antigen.[4][5]
 - Signal 1: The CD40 ligand (CD40L) on the Th2 cell binds to the CD40 receptor on the B-cell.
 - Signal 2: The Th2 cell secretes IL-4 and IL-13, which bind to their respective receptors on the B-cell.
- IgE Class Switching: These two signals synergize to trigger a process called class switch recombination within the B-cell's immunoglobulin genes. This causes the B-cell to stop producing IgM/IgG and start producing IgE.[4][13] The B-cell then differentiates into a long-lived IgE-secreting plasma cell.[4]



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Caption: Signaling pathway for Th2-induced IgE class switching.

Expected Results and Troubleshooting

- **Successful Induction:** Mice immunized with **OVA peptide (323-339)** and Alum are expected to have significantly higher serum levels of OVA-specific IgE compared to control mice receiving saline or Alum alone.[1][14] The magnitude of the response can vary between experiments and individual animals.
- **Low or No IgE Response:**
 - **Check Immunogen Preparation:** Ensure the peptide was properly reconstituted and effectively adsorbed to the Alum. Inadequate mixing or incorrect pH can lead to poor adsorption.
 - **Adjuvant Choice:** Alum is critical for a Th2 response. Using other adjuvants like Complete Freund's Adjuvant (CFA) may bias the response towards Th1 (IgG2a) instead of Th2 (IgE/IgG1).[12][15]
 - **Mouse Strain:** BALB/c mice are known to be good Th2 responders. Other strains, like C57BL/6, may produce a weaker IgE response.[16]
 - **ELISA Sensitivity:** Ensure the ELISA is sensitive enough. A capture ELISA format is strongly recommended to avoid competition from high-titer IgG isotypes.[11] Verify the activity of all reagents, especially the enzyme conjugate and substrate.

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